molecular formula C22H22Cl2N4O2S B2836038 5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 1052557-74-0

5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2836038
CAS No.: 1052557-74-0
M. Wt: 477.4
InChI Key: AZUBLUCUVBKMRJ-UHFFFAOYSA-N
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Description

“5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” typically involves multi-step organic reactions. The process may include:

    Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the furan-2-yl group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the 2,4-dichlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Incorporation of the 3,5-dimethylpiperidin-1-yl group: This step may involve nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

“5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol” would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Inhibition of enzymes: It may inhibit certain enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives.

    Other compounds with similar structures: Such as those containing the 2,4-dichlorophenyl group or the 3,5-dimethylpiperidin-1-yl group.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4O2S/c1-12-8-13(2)11-27(10-12)18(15-6-5-14(23)9-16(15)24)19-21(29)28-22(31-19)25-20(26-28)17-4-3-7-30-17/h3-7,9,12-13,18,29H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUBLUCUVBKMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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